molecular formula C8H18N2O2 B12832969 4-((4-Aminobutyl)amino)butanoic acid

4-((4-Aminobutyl)amino)butanoic acid

Cat. No.: B12832969
M. Wt: 174.24 g/mol
InChI Key: ZVBGXHGJNSGOMX-UHFFFAOYSA-N
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Description

4-((4-Aminobutyl)amino)butanoic acid is a chemical compound with the molecular formula C8H18N2O2 It is a derivative of butanoic acid, featuring an amino group attached to the fourth carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminobutyl)amino)butanoic acid typically involves the reaction of 4-aminobutyric acid with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminobutyl)amino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino butanoic acid derivatives.

Scientific Research Applications

4-((4-Aminobutyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-Aminobutyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, ion channels, and enzyme activities. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid:

    4-(4-Aminobenzenesulfonylamino)-butanoic acid: A derivative with sulfonylamino substitution, used in various chemical applications.

Uniqueness

4-((4-Aminobutyl)amino)butanoic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(4-aminobutylamino)butanoic acid

InChI

InChI=1S/C8H18N2O2/c9-5-1-2-6-10-7-3-4-8(11)12/h10H,1-7,9H2,(H,11,12)

InChI Key

ZVBGXHGJNSGOMX-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCC(=O)O)CN

Origin of Product

United States

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